diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound featuring an indole moiety linked to a pyrrole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the pyrrole ring. The indole moiety can be synthesized through the Fischer indole synthesis, while the pyrrole ring can be constructed using the Paal-Knorr synthesis. The two components are then coupled using a suitable linker, such as ethylamine, under controlled reaction conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrroles and indoles.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its indole moiety is known for interacting with various biological targets, making it useful in studying biological processes.
Industry: Use in the production of advanced materials and chemicals.
Comparison with Similar Compounds
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Similar structure but with a bromo substituent on the indole ring.
N-(2-(1H-indol-3-yl)ethyl)-acetamide: Contains an acetamide group instead of the pyrrole ring.
Uniqueness: Diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is unique due to its combination of the indole and pyrrole rings, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Biological Activity
Diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound with the molecular formula C22H26N2O4 and a molecular weight of approximately 382.46 g/mol. This compound features a unique structure that combines a pyrrole core with an indole moiety, which is significant for its potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds with indole and pyrrole structures exhibit significant antimicrobial activities. For instance, derivatives of indole have been shown to possess potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The presence of the pyrrole ring in this compound may enhance its interaction with bacterial targets, potentially leading to lower minimum inhibitory concentrations (MICs) compared to related compounds.
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | S. aureus ATCC 25923 | TBD |
Indole Derivative | E. coli | >100 |
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have shown preferential suppression of rapidly dividing cells such as A549 (lung cancer cells). The antiproliferative activity is attributed to the ability of these compounds to interfere with cellular processes related to growth and division.
Cell Line | Compound | Effect |
---|---|---|
A549 | Derivative X | Significant growth inhibition |
Fibroblasts | Derivative Y | Minimal effect |
Mechanistic Studies
Mechanistic investigations using molecular docking techniques have provided insights into how this compound interacts with specific proteins involved in bacterial resistance and cancer proliferation. The binding affinity of this compound to target proteins suggests a potential mechanism for its biological activity.
Molecular Docking Results
The following table summarizes the binding affinities observed in docking studies:
Target Protein | Binding Affinity (kcal/mol) |
---|---|
RelA/SpoT homolog | -8.5 |
Mycobacterial synthetase | -7.9 |
Cancer cell target protein | -9.0 |
Properties
IUPAC Name |
diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-27-21(25)19-14(3)24(15(4)20(19)22(26)28-6-2)12-11-16-13-23-18-10-8-7-9-17(16)18/h7-10,13,23H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDASDXFVHOAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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